5-(4-bromophenyl)pentanoic Acid
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Overview
Description
5-(4-bromophenyl)pentanoic acid is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol . It is characterized by a bromine atom attached to a phenyl ring, which is further connected to a pentanoic acid chain. This compound is used in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(4-bromophenyl)pentanoic acid can be synthesized through several methods. One common approach involves the bromination of phenylpentanoic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN) .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The process often includes steps for purification, such as recrystallization or chromatography, to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)pentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylpentanoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-(4-bromophenyl)pentanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the construction of more complex molecules.
Proteomics Research: Utilized in the study of protein interactions and functions.
Mechanism of Action
The mechanism by which 5-(4-bromophenyl)pentanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The bromine atom can influence the compound’s reactivity and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 4-bromophenylacetic acid
- 4-bromophenylpropanoic acid
- 4-bromophenylbutanoic acid
Uniqueness
5-(4-bromophenyl)pentanoic acid is unique due to its specific structure, which includes a longer carbon chain compared to similar compounds. This structural difference can influence its reactivity and applications in various chemical reactions and synthesis processes .
Properties
IUPAC Name |
5-(4-bromophenyl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWILUDBFIBDCNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22647-95-6 |
Source
|
Record name | 5-(4-bromophenyl)pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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